Home > Products > Screening Compounds P51089 > Thalidomide-O-PEG6-NHS ester
Thalidomide-O-PEG6-NHS ester -

Thalidomide-O-PEG6-NHS ester

Catalog Number: EVT-15475820
CAS Number:
Molecular Formula: C32H41N3O15
Molecular Weight: 707.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Thalidomide-O-PEG6-NHS ester is classified as an E3 ligase ligand-linker conjugate. It is synthesized from thalidomide and is utilized primarily in research settings related to drug development and biochemistry. The compound's structure allows it to participate in various biochemical reactions, particularly those involving the modification of proteins through conjugation processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-O-PEG6-NHS ester typically involves the following steps:

  1. Starting Materials: Thalidomide serves as the core structure, while the PEG linker is introduced through coupling reactions.
  2. Activation of Carboxylic Acid: The carboxylic acid group on the PEG is activated using N-hydroxysuccinimide. This activation allows for more efficient coupling with amine-containing compounds.
  3. Coupling Reaction: The activated PEG is then reacted with thalidomide under controlled conditions, often in an organic solvent such as dimethyl sulfoxide or dichloromethane.
  4. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels, typically above 98% .
Molecular Structure Analysis

Structure and Data

The molecular formula for Thalidomide-O-PEG6-NHS ester is C28H33N3O13C_{28}H_{33}N_{3}O_{13}, with a molecular weight of approximately 619.6 Da. The structure features:

  • A thalidomide core composed of a phthalimide ring and a glutarimide moiety.
  • A six-unit polyethylene glycol chain that increases solubility and facilitates bioconjugation.
  • An NHS ester group that enhances reactivity towards amines.

The three-dimensional conformation of this compound allows for specific interactions with target proteins, making it suitable for applications in targeted protein degradation technologies.

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-O-PEG6-NHS ester participates in several key reactions:

  1. Amine Coupling: The NHS ester reacts readily with primary and secondary amines to form stable amide bonds. This reaction is crucial for attaching the compound to various biomolecules, including proteins and peptides.
  2. Hydrolysis: In aqueous conditions, the NHS ester can hydrolyze back to the carboxylic acid form, which can be a consideration in storage and application protocols.
  3. Crosslinking: The PEG portion can facilitate crosslinking between different biomolecules, enhancing the stability and functionality of conjugates formed.
Mechanism of Action

Process and Data

The mechanism of action for Thalidomide-O-PEG6-NHS ester primarily revolves around its ability to target cereblon, a substrate receptor within the cullin-RING ligase 4 complex. Upon binding to cereblon:

  1. Substrate Recognition: Thalidomide or its derivatives induce the ubiquitination of specific substrates, leading to their degradation via the proteasome pathway.
  2. Therapeutic Effects: This mechanism underlies its therapeutic effects in conditions like multiple myeloma by promoting the degradation of oncogenic transcription factors.

Research indicates that cereblon plays a pivotal role not only in mediating the effects of thalidomide but also in determining the specificity of drug action based on structural variations among thalidomide derivatives .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thalidomide-O-PEG6-NHS ester exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid with high purity (≥98%).
  • Solubility: Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide, which facilitates its use in various biochemical assays.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature; thus, it should be stored under appropriate conditions to prevent hydrolysis.
Applications

Scientific Uses

Thalidomide-O-PEG6-NHS ester has several significant applications in scientific research:

  1. Proteolysis-Targeting Chimeras (PROTACs): Utilized in drug discovery to selectively degrade target proteins involved in disease processes.
  2. Bioconjugation: Employed in creating antibody-drug conjugates for targeted therapy in cancer treatment.
  3. Protein Modification: Used for labeling proteins with fluorescent tags or other functional groups for imaging or tracking within biological systems.

This compound represents a critical tool in modern biochemistry and pharmacology, facilitating advancements in targeted therapies and protein manipulation techniques .

PROTAC Technology and Molecular Design Principles

Role of E3 Ubiquitin Ligase Ligands in Targeted Protein Degradation

E3 ubiquitin ligases serve as the central catalytic engines of PROTAC-mediated protein degradation, enabling the transfer of ubiquitin molecules onto specific target proteins. This tagging marks them for destruction by the proteasome. Among the ~600 human E3 ligases, cereblon (CRBN) has emerged as a premier PROTAC recruitment target due to its druggable binding pocket and well-characterized ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide [2]. Thalidomide-O-PEG6-NHS ester incorporates a cereblon-binding thalidomide derivative, exploiting CRBN's ubiquitination machinery to degrade target proteins. This CRBN ligand forms a critical ternary complex by simultaneously binding the E3 ligase and bringing the target protein into proximity—enabling polyubiquitination and subsequent proteasomal degradation [1] [3]. Unlike traditional inhibitors, this catalytic mechanism allows sub-stoichiometric activity, where a single PROTAC molecule can degrade multiple target proteins [2].

Table 1: Key E3 Ligases Utilized in PROTAC Development

E3 LigaseLigand OriginKey CharacteristicsRepresentative Ligand
Cereblon (CRBN)Thalidomide derivativesHigh druggability, established safety profilesThalidomide-O-PEG6-NHS ester
VHL (Von Hippel-Lindau)Hydroxyproline peptidesHigh binding affinity, rigid structureVH032, VH298
IAPs (cIAP1/XIAP)Bestatin mimeticsCaspase activation potentialLCL161 analogs
MDM2Nutlin derivativesp53 pathway activationRG7112

Structural Components of PROTACs: Ligands, Linkers, and Functional Groups

Thalidomide-O-PEG6-NHS ester exemplifies the modular architecture of PROTACs, integrating three essential elements into a single bifunctional molecule:

  • E3 Ligand Moiety: The thalidomide-based component binds cereblon with high affinity. This derivative retains the critical glutarimide ring structure necessary for engaging CRBN's tri-tryptophan binding pocket while modifying the phthalimide ring for linker attachment [1] [3] [7].
  • PEG6 Linker: A hexaethylene glycol spacer separating the E3 ligand from the reactive group. This hydrophilic chain provides spatial flexibility (~24 Å extended length) to accommodate diverse ternary complex configurations [3] [6].
  • NHS Ester Reactivity: The terminal N-hydroxysuccinimide ester enables efficient conjugation to primary amines on target protein ligands (e.g., kinase inhibitors) or protein-based binders like antibodies and single-domain antibodies (sdAbs). This forms stable amide bonds critical for PROTAC integrity [3] [5] [9].

Table 2: Structural Properties of Thalidomide-O-PEGn-NHS Ester Variants

CompoundMolecular Weight (Da)PEG Units (n)Linker Length (Approx.)Key Applications
Thalidomide-O-PEG2-NHS ester531.52~10 ÅLow-molecular-weight PROTACs [9]
Thalidomide-O-PEG4-NHS ester619.584~17 ÅBalanced solubility/degradation efficiency [4]
Thalidomide-O-PEG6-NHS ester707.76~24 ÅsdAb conjugates & challenging targets [1] [3] [7]
Thalidomide-O-PEG8-NHS ester~800 (est.)8~31 ÅMaximal solubility/flexibility

Rationale for PEG-Based Linkers in Bifunctional Degraders

The polyethylene glycol (PEG) spacer in Thalidomide-O-PEG6-NHS ester addresses critical challenges in PROTAC design:

  • Solubility Enhancement: The six ethylene oxide units dramatically increase hydrophilicity compared to alkyl or rigid aromatic linkers. This counters the inherent hydrophobicity of many E3/target ligands, improving aqueous solubility and bioavailability. PROTACs with PEG6 linkers demonstrate up to 10-fold higher solubility than their PEG2 counterparts, reducing aggregation and improving cellular uptake [3] [6] [8].
  • Optimal Ternary Complex Formation: Linker length directly influences degradation efficiency by controlling the distance between the E3 ligase and target protein. The ~24 Å span of the PEG6 linker permits sufficient flexibility to accommodate diverse protein-protein orientations while maintaining productive ubiquitin transfer. Studies show that shortening to PEG4 can reduce degradation efficiency by >50% for sterically constrained targets [3] [5].
  • Conformational Dynamics: The flexible ether bonds in PEG spacers allow rotational freedom, enabling the PROTAC to "scan" spatial configurations until optimal ternary complex geometry is achieved. This contrasts with rigid linkers that may lock the molecule in non-productive orientations [6] [8].
  • Bioconjugation Compatibility: The PEG6 spacer's hydrophilicity preserves the reactivity of the terminal NHS ester during conjugation to amine-containing molecules. This is critical when synthesizing complex PROTACs, such as those incorporating sdAbs—where a recent study demonstrated that 2D8-PEG4-T (using a similar linker) enhanced α-synuclein degradation by 3.7-fold compared to the unconjugated sdAb [5].

Table 3: Impact of Linker Properties on PROTAC Performance

Linker TypeDegradation Efficiency (DC50)Solubility (µg/mL)Cell PermeabilityIdeal Use Case
Alkyl (C8)Moderate to low<5HighMembrane-permeable small molecule PROTACs
Aromatic (rigid)Variable (target-dependent)10-50ModerateTargets requiring fixed distance/geometry
PEG6 (flexible)High (pM-nM DC50 reported)>100Moderate to highsdAb conjugates & challenging ternary complexes
PEG12 (long)Reduced due to entropic penalty>200LowExtracellular targets/LyTAC applications

The strategic selection of a PEG6 linker in Thalidomide-O-PEG6-NHS ester balances these physicochemical and biological requirements. Its length is particularly advantageous for degrading complex or aggregated targets like α-synuclein in neurodegenerative models, where the extended spacer enables the sdAb component to access buried epitopes while maintaining CRBN engagement [5]. This versatility explains its adoption in both small-molecule and biologics-based PROTAC development pipelines.

Properties

Product Name

Thalidomide-O-PEG6-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C32H41N3O15

Molecular Weight

707.7 g/mol

InChI

InChI=1S/C32H41N3O15/c36-25-5-4-23(30(40)33-25)34-31(41)22-2-1-3-24(29(22)32(34)42)49-21-20-48-19-18-47-17-16-46-15-14-45-13-12-44-11-10-43-9-8-28(39)50-35-26(37)6-7-27(35)38/h1-3,23H,4-21H2,(H,33,36,40)

InChI Key

SYYCKSQHCKPARG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.